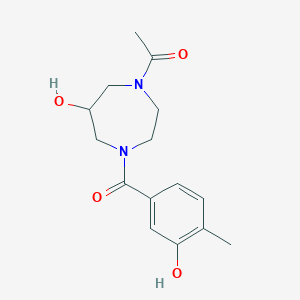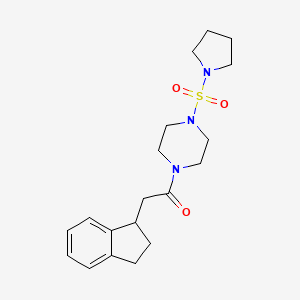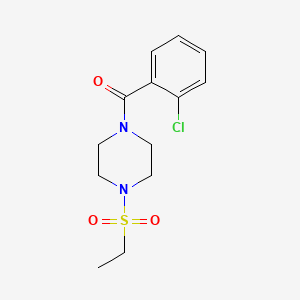
1-acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and development of diazepanone derivatives and related compounds have been of significant interest in medicinal chemistry due to their varied biological activities and potential therapeutic applications. Compounds with the diazepanone core structure have been explored for their properties and potential use in drug discovery.
Synthesis Analysis
Research on compounds with similar structural features, such as diazepines and benzodiazepines, often involves complex synthetic routes. For example, Banfi et al. (2007) described a method for synthesizing diazepanone derivatives using a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, yielding 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives with high efficiency (Banfi et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
The research by Unny et al. (2001) discusses the synthesis of 1,4-diazepines through the treatment of specific diketones with various N-nucleophiles. This process is significant for the development of novel heterocyclic compounds, including diazepines and benzodiazepines, which are recognized for their broad spectrum of biological activities. Such compounds have potential applications as pharmaceuticals due to their properties as anticancer, anti-asthmatic, anti-inflammatory, and in Alzheimer's disease treatment (Unny et al., 2001).
Pharmaceutical Applications
Nagpal et al. (2001) also explored the synthesis of 1,3-diketones, which serve as precursors for versatile intermediates in producing biologically active heterocyclic compounds. These compounds, including diazepines and benzodiazepines, have been identified as potent psychotropic drugs. This research underscores the significance of these compounds in developing new drugs, highlighting their therapeutic potential (Nagpal et al., 2001).
Bioorganic and Medicinal Chemistry
Addla et al. (2013) investigated novel hydroxypyrrolobenzodiazepine analogues as angiotensin-converting enzyme (ACE) inhibitors. Their research demonstrates the potential of diazepine derivatives in treating hypertension and cardiovascular diseases. The study's findings provide insights into the design of new non-carboxylic acid ACE inhibitors with minimal toxicity (Addla et al., 2013).
Antitumor Properties
Kashiyama et al. (1999) focused on the antitumor properties of benzothiazoles, particularly 2-(4-Amino-3-methylphenyl)benzothiazole, which exhibits selective growth inhibitory effects on human cancer cell lines. This compound's differential uptake and metabolism in cancer cell lines highlight its potential as a targeted anticancer agent (Kashiyama et al., 1999).
Catalysis and Chemical Reactions
Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands for olefin epoxidation. Their research on the effect of Lewis basicity of ligands on reactivity contributes to the understanding of catalysis in organic synthesis, particularly in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Eigenschaften
IUPAC Name |
1-[6-hydroxy-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-3-4-12(7-14(10)20)15(21)17-6-5-16(11(2)18)8-13(19)9-17/h3-4,7,13,19-20H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUWKHJHFLXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC(C2)O)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)
![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)


![(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5501987.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

